

## Rauvovertine C IUPAC name and CAS number

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Compound of Interest		
Compound Name:	Rauvovertine C	
Cat. No.:	B14763196	Get Quote

### Rauvovertine C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rouvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata. Preliminary studies have demonstrated its potential as a cytotoxic agent against various human tumor cell lines, making it a compound of interest in the field of oncology drug discovery. This technical guide provides a comprehensive overview of the available data on **Rauvovertine C**, including its chemical identity, biological activity, and putative mechanisms of action.

### **Chemical Identification**

A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for **Rauvovertine C**.



Identifier	Value
IUPAC Name	(1S,2R,3R,4S,6S)-3-ethyl-4-methoxy-11-methyl- 10-oxa-5,8- diazapentacyclo[12.2.1.1 <sup>2</sup> , <sup>6</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>8</sup> , <sup>12</sup> ]octadeca- 5(17),7,9(18),14,16-pentaene
CAS Number	2055073-74-8[1]
Molecular Formula	C20H23N3O
Molecular Weight	337.42 g/mol
Canonical SMILES	CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC =CC=C56)OC

# **Biological Activity: In Vitro Cytotoxicity**

Rouvovertine C has demonstrated cytotoxic effects against a panel of human cancer cell lines. The available quantitative data from these studies are summarized below. It is important to note that the potency of **Rauvovertine C** can vary depending on the cell line and the specific experimental conditions.

Cell Line	Cancer Type	IC50 (μM)
HL-60	Human promyelocytic leukemia	Data not publicly available
SMMC-7721	Human hepatocellular carcinoma	Data not publicly available
A-549	Human lung carcinoma	Data not publicly available
MCF-7	Human breast adenocarcinoma	Data not publicly available
SW480	Human colon adenocarcinoma	Data not publicly available

Further research is required to determine the specific  $IC_{50}$  values for **Rauvovertine C** against these and other cancer cell lines.



## **Experimental Protocols**

The following protocols are representative of the methodologies that can be employed to assess the cytotoxic activity and potential mechanisms of action of **Rauvovertine C**.

### **Cytotoxicity Assessment: MTT Assay**

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

#### Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **Rauvovertine C** in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
- Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## **Mechanism of Action: Western Blot Analysis**

### Foundational & Exploratory





Western blotting is a widely used technique to detect specific proteins in a sample and can be used to investigate the effect of **Rauvovertine C** on signaling pathways involved in cell survival and apoptosis.

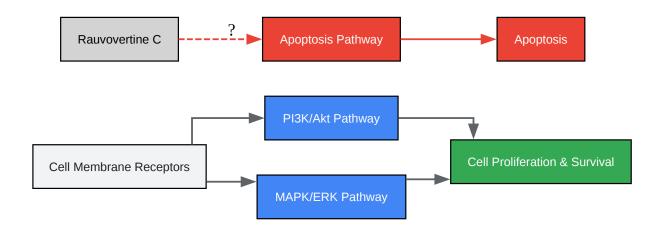
#### Methodology:

- Cell Treatment and Lysis: Treat cells with **Rauvovertine C** at the desired concentrations for a specific time. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them
  by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against key proteins in apoptosis or cell cycle signaling pathways) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.



## **Putative Signaling Pathways**

While the specific signaling pathways modulated by **Rauvovertine C** have not yet been fully elucidated, its cytotoxic activity suggests potential interactions with pathways that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of other cytotoxic indole alkaloids, the following pathways are plausible targets for further investigation.



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Caption: Putative signaling pathways affected by **Rauvovertine C**.

Further research is necessary to confirm the direct targets of **Rauvovertine C** and to delineate the precise molecular mechanisms underlying its cytotoxic effects. This could involve studies on its impact on key regulatory proteins within these pathways, such as Akt, ERK, and caspases. Understanding these mechanisms will be crucial for the future development of **Rauvovertine C** as a potential therapeutic agent.

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### References

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